Pseudovardenafil

Description

Properties

IUPAC Name |

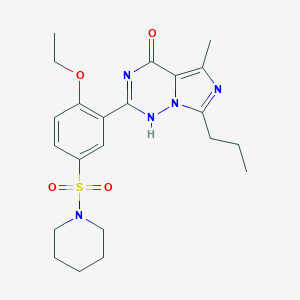

2-(2-ethoxy-5-piperidin-1-ylsulfonylphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O4S/c1-4-9-19-23-15(3)20-22(28)24-21(25-27(19)20)17-14-16(10-11-18(17)31-5-2)32(29,30)26-12-7-6-8-13-26/h10-11,14H,4-9,12-13H2,1-3H3,(H,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYHPAMSDMZXJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCCCC4)OCC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177004 | |

| Record name | Pseudovardenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224788-34-5 | |

| Record name | Pseudovardenafil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=224788-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pseudovardenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224788345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pseudovardenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPERIDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7EH1H08V8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is the chemical structure of Pseudovardenafil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudovardenafil, also known as Piperidenafil, is a synthetic chemical compound structurally analogous to Vardenafil (B611638), a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). This document provides a comprehensive technical overview of this compound, including its chemical structure, mechanism of action, and relevant experimental protocols. As an unapproved drug analogue, this compound has been identified in adulterated dietary supplements, raising significant public health concerns. This guide is intended to serve as a foundational resource for researchers involved in the analysis of counterfeit medicines, the study of PDE5 inhibitors, and drug development.

Chemical Structure and Properties

This compound is a derivative of the imidazotriazinone class of compounds. Its chemical structure is closely related to that of Vardenafil, with the key difference being the substitution of the N-ethylpiperazine moiety in Vardenafil with a piperidine (B6355638) ring.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 2-[2-Ethoxy-5-(1-piperidylsulfonyl)phenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1][2][3]triazin-4-one[4] |

| Synonyms | Piperidenafil |

| Molecular Formula | C₂₂H₂₉N₅O₄S |

| Molecular Weight | 459.56 g/mol |

| CAS Number | 224788345 |

| Canonical SMILES | CCCN1C=C(C2=NNC(=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)OCC)N=C12)C |

| Appearance | Solid (presumed) |

| Solubility | Expected to be soluble in organic solvents such as DMSO and ethanol. |

Mechanism of Action: PDE5 Inhibition

As a structural analog of Vardenafil, this compound is presumed to act as a phosphodiesterase type 5 (PDE5) inhibitor. PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, which plays a crucial role in smooth muscle relaxation.

In the physiological process of penile erection, the release of nitric oxide (NO) in the corpus cavernosum activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated levels of cGMP lead to the activation of protein kinase G (PKG), resulting in a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation. This relaxation allows for increased blood flow into the penile tissues, leading to an erection. PDE5 terminates this signaling cascade by hydrolyzing cGMP to the inactive GMP.

By inhibiting PDE5, this compound is expected to prevent the degradation of cGMP, thereby potentiating the vasodilatory effects of NO and facilitating erection.

Figure 1: Simplified signaling pathway of PDE5 inhibition by this compound.

Quantitative Bioactivity Data

Table 2: Comparative IC₅₀ Values of Vardenafil and Sildenafil Against PDE Isoforms

| PDE Isoform | Vardenafil IC₅₀ (nM) | Sildenafil IC₅₀ (nM) |

| PDE1 | 180 | - |

| PDE2 | >1000 | - |

| PDE3 | >1000 | - |

| PDE4 | >1000 | - |

| PDE5 | 0.7 | 6.6 |

| PDE6 | 11 | - |

Note: Data sourced from reference[5]. A lower IC₅₀ value indicates greater inhibitory potency. "-" indicates data not available in the cited source.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound has not been published. However, its synthesis can be inferred from established methods for Vardenafil, as the core molecular scaffold is identical. The key difference lies in the final amidation step, where piperidine is used in place of N-ethylpiperazine. The general synthetic route involves the following key transformations:

-

Formation of the Imidazotriazinone Core: This is typically achieved through a multi-step process starting from 2-ethoxybenzoic acid.

-

Chlorosulfonylation: The imidazotriazinone intermediate is chlorosulfonylated to introduce the sulfonyl chloride group onto the phenyl ring.

-

Amidation: The final step involves the reaction of the sulfonyl chloride intermediate with piperidine to yield this compound.

Figure 2: Generalized synthetic workflow for this compound.

A plausible laboratory-scale synthesis based on a published method for Vardenafil is as follows:

-

To a solution of 4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f]triazin-2-yl)benzene-sulfonyl chloride in a suitable aprotic solvent (e.g., dichloromethane), cooled to 0-5 °C, add a solution of piperidine (1.1 equivalents) in the same solvent dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford this compound.

In Vitro PDE5 Inhibition Assay

The following is a representative protocol for determining the IC₅₀ value of a test compound like this compound against PDE5. This protocol is based on a fluorescence polarization (FP) assay.

Materials:

-

Recombinant human PDE5 enzyme

-

Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)

-

Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl₂)

-

Test compound (this compound) dissolved in DMSO

-

Positive control inhibitor (e.g., Vardenafil)

-

384-well microplate

-

Fluorescence polarization plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the assay buffer, the fluorescently labeled cGMP substrate, and the diluted this compound or control.

-

Initiate the enzymatic reaction by adding the PDE5 enzyme to each well.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.

-

Stop the reaction by adding a stop solution or by heat inactivation.

-

Measure the fluorescence polarization of each well using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control wells.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Figure 3: Experimental workflow for an in vitro PDE5 inhibition assay.

In Vitro Metabolism Study Using Human Liver Microsomes

A study has investigated the in vitro metabolism of this compound using human liver microsomes, identifying 11 metabolites. The following is a general protocol for such a study.

Materials:

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., acetonitrile (B52724) or methanol)

-

Ice-cold acetonitrile for quenching the reaction

-

Centrifuge

-

LC-MS/MS system for analysis

Procedure:

-

Pre-warm a mixture of HLMs, NADPH regenerating system, and phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding this compound to the mixture.

-

Incubate the reaction at 37°C with gentle shaking.

-

At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding ice-cold acetonitrile.

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to identify and quantify the parent compound and its metabolites.

Figure 4: Workflow for in vitro metabolism study of this compound.

Conclusion

This compound is a potent vardenafil analog that has been illicitly used in dietary supplements. Its presumed mechanism of action is the inhibition of PDE5, leading to enhanced smooth muscle relaxation and vasodilation. While specific quantitative bioactivity data for this compound is lacking in the public domain, the provided experimental protocols for synthesis, PDE5 inhibition assays, and in vitro metabolism studies offer a framework for its further investigation. A comprehensive understanding of the pharmacology and toxicology of such unapproved analogs is crucial for public health and regulatory enforcement. Further research is warranted to fully characterize the bioactivity and metabolic profile of this compound.

References

- 1. US9845328B2 - Method for manufacturing of vardenafil and its salts - Google Patents [patents.google.com]

- 2. US20160311827A1 - The method for manufacturing of vardenafil and its salts - Google Patents [patents.google.com]

- 3. Vardenafil synthesis - chemicalbook [chemicalbook.com]

- 4. A novel vardenafil analog in a healthcare product: Preparation, characterization, and quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Pseudovardenafil's Mechanism of Action on PDE5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific quantitative data on the direct interaction of pseudovardenafil with the phosphodiesterase type 5 (PDE5) enzyme. This compound is identified as a structural analog of vardenafil (B611638), a potent and well-characterized PDE5 inhibitor.[1] Therefore, this guide will detail the established mechanism of action of vardenafil on PDE5 as a proxy to infer the likely mechanism of this compound. It is crucial to note that while the qualitative mechanism is expected to be similar due to structural analogy, the quantitative potency and selectivity of this compound may differ.

Executive Summary

This technical guide delineates the mechanism of action of this compound on phosphodiesterase type 5 (PDE5), leveraging the extensive research conducted on its parent compound, vardenafil. This compound, as a vardenafil analog, is presumed to act as a competitive inhibitor of PDE5, an enzyme pivotal in the regulation of the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. By inhibiting PDE5, this compound would lead to an accumulation of cGMP, resulting in smooth muscle relaxation and vasodilation. This guide provides a comprehensive overview of the cGMP signaling cascade, the molecular interactions involved in PDE5 inhibition, and detailed experimental protocols for assessing inhibitor potency.

The cGMP Signaling Pathway and the Role of PDE5

The nitric oxide (NO)/cGMP signaling pathway is a crucial regulator of numerous physiological processes, most notably smooth muscle tone.[2] The cascade is initiated by the release of nitric oxide, which then activates soluble guanylate cyclase (sGC). sGC, in turn, catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[2]

The intracellular accumulation of cGMP activates cGMP-dependent protein kinase (PKG), which phosphorylates various downstream targets. This phosphorylation cascade ultimately leads to a decrease in intracellular calcium levels, resulting in the relaxation of smooth muscle cells.[2] This process is fundamental to physiological responses such as penile erection and the regulation of blood pressure.[2]

The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases (PDEs). The PDE5 enzyme is highly specific for cGMP and is the predominant PDE isoform found in the corpus cavernosum of the penis, as well as in the pulmonary vasculature.

Mechanism of Action of Vardenafil (and inferred for this compound) on PDE5

Vardenafil is a potent and highly selective competitive inhibitor of the PDE5 enzyme. Its molecular structure is designed to mimic the guanine (B1146940) base of cGMP, allowing it to bind to the active site of PDE5 with high affinity. By occupying the active site, vardenafil prevents the binding and subsequent hydrolysis of cGMP.

This inhibition of cGMP degradation leads to an accumulation of cGMP in smooth muscle cells when the pathway is activated by nitric oxide. The elevated cGMP levels amplify the downstream signaling cascade, resulting in enhanced and prolonged smooth muscle relaxation and vasodilation. It is critical to emphasize that PDE5 inhibitors like vardenafil do not directly cause smooth muscle relaxation but rather potentiate the effects of endogenous NO signaling that is typically initiated by sexual stimulation.

The potency of vardenafil is significantly higher than that of sildenafil (B151), another well-known PDE5 inhibitor. This difference in potency is attributed to structural variations in the heterocyclic ring system that mimics the purine (B94841) ring of cGMP.

Quantitative Data: Vardenafil vs. Sildenafil

The following table summarizes the in vitro potency of vardenafil and sildenafil against various phosphodiesterase isoforms. This data highlights the high potency and selectivity of vardenafil for PDE5. Specific data for this compound is not available.

| Compound | PDE Isoform | IC50 (nM) | Selectivity Ratio (IC50 PDE-X / IC50 PDE5) |

| Vardenafil | PDE1 | 180 | 257 |

| PDE2 | >1000 | >1428 | |

| PDE3 | >1000 | >1428 | |

| PDE4 | >1000 | >1428 | |

| PDE5 | 0.7 | 1 | |

| PDE6 | 11 | 16 | |

| Sildenafil | PDE1 | 280 | 42 |

| PDE2 | >1000 | >151 | |

| PDE3 | >1000 | >151 | |

| PDE4 | >1000 | >151 | |

| PDE5 | 6.6 | 1 | |

| PDE6 | 49 | 7.4 |

Data sourced from Saenz de Tejada et al. (2001).

Experimental Protocols: In Vitro PDE5 Enzyme Inhibition Assay

The following protocol provides a detailed methodology for determining the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against the PDE5 enzyme.

5.1. Materials

-

Recombinant human PDE5A1 enzyme

-

Guanosine 3',5'-cyclic monophosphate (cGMP) as the substrate

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Snake venom nucleotidase (e.g., from Crotalus atrox)

-

Inorganic phosphate (B84403) detection reagent (e.g., Malachite Green-based reagent)

-

96-well microplates

-

Microplate reader

5.2. Experimental Workflow

5.3. Procedure

-

Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in DMSO, and then further dilute in the assay buffer to achieve the desired final concentrations.

-

Assay Setup: To the wells of a 96-well microplate, add the assay buffer, the diluted this compound solutions (or vehicle control), and the diluted PDE5 enzyme.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for the binding of the inhibitor to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the cGMP substrate to all wells.

-

Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.

-

Reaction Termination and Phosphate Generation: Stop the PDE5 reaction and initiate the conversion of the 5'-GMP product to inorganic phosphate (Pi) by adding snake venom nucleotidase. Incubate for an additional period (e.g., 10-20 minutes).

-

Detection: Add the inorganic phosphate detection reagent to each well and allow for color development as per the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength for the detection reagent used.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using non-linear regression analysis.

-

Conclusion

References

Unmasking Pseudovardenafil: A Technical Guide to its Identification as a Vardenafil Analogue

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies used to identify Pseudovardenafil, a potent analogue of the phosphodiesterase type 5 (PDE-5) inhibitor, vardenafil (B611638). Illegally incorporated into dietary supplements and functional foods, the detection and characterization of such analogues are crucial for public health and safety.[1][2][3] This document outlines the key experimental protocols and presents comparative analytical data to facilitate the differentiation of this compound from its parent compound, vardenafil.

Structural Differentiation: A Piperidine (B6355638) Substitution

This compound is structurally distinct from vardenafil through the substitution of the ethylpiperazine group with a piperidine ring.[2] This modification, while seemingly minor, alters the molecule's physicochemical properties and necessitates robust analytical techniques for unambiguous identification. The systematic name for this compound is 1-[[3-(1,4-dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1] triazin-2-yl)-4-ethoxyphenyl]sulfonyl]-piperidine.

Analytical Identification and Characterization

A combination of chromatographic and spectroscopic techniques is employed to identify and characterize this compound. High-performance liquid chromatography (HPLC) coupled with various detectors, particularly mass spectrometry (MS), is the cornerstone of initial screening and confirmation. Nuclear magnetic resonance (NMR) spectroscopy provides the definitive structural elucidation.

Chromatographic and Mass Spectrometric Analysis

Liquid chromatography is instrumental in separating this compound from vardenafil and other potential adulterants. The difference in their chemical structures leads to distinct retention times on a reversed-phase HPLC column. Mass spectrometry, especially high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), provides crucial information on the molecular weight and fragmentation patterns of the analytes, enabling their identification.

Table 1: Comparative Chromatographic and Mass Spectrometric Data

| Analyte | HPLC Retention Time (min) | Molecular Formula | [M+H]⁺ (m/z) | Key MS/MS Fragment Ions (m/z) |

| Vardenafil | 5.861 | C₂₃H₃₂N₆O₄S | 489.2267 | 376.1076, 312.2, 299.1141, 283.1187, 151.0860 |

| This compound | 7.410 (as piperidenafil) | C₂₁H₂₇N₅O₄S | 462.1782 (as morphardenafil) | 376.1090, 299.1148, 283.1198, 151.0864 |

Note: The retention times and fragment ions can vary depending on the specific chromatographic and mass spectrometric conditions used.

Spectroscopic Analysis

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are vital for the complete structural confirmation of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands for its functional groups. Key peaks include those for an amine (N-H), an aromatic ring (C=C), a carbonyl group (C=O), an ether functional group (C-O), and a sulfonamide (S=O).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the definitive assignment of the structure. The chemical shifts of the piperidine ring protons and carbons in this compound are a key differentiating feature from the ethylpiperazine signals in vardenafil.

Table 2: Comparative ¹H NMR Data (δ in ppm, J in Hz) in DMSO-d₆

| Position | Vardenafil | This compound (as piperidenafil) |

| Aromatic Protons | 7.85 (d, J=7.6), 7.83 (s), 7.36 (d, J=8.0) | 7.85 (d, J=7.6), 7.83 (s), 7.36 (d, J=8.0) |

| Piperidine/Piperazine Protons | 2.90 (m), 1.53 (m) (for piperazine) | 2.90 (m), 1.53 (m) (for piperidine) |

| Amide Proton | 11.67 (s) | 11.67 (s) |

Note: The NMR data presented is for a closely related analogue, piperidenafil, which shares the piperidine moiety with this compound.

Experimental Protocols

The following sections detail the generalized experimental protocols for the identification of this compound.

Sample Preparation

Dietary supplements or food products are typically extracted with an organic solvent such as acetonitrile (B52724) or ethanol, often aided by sonication. The extract is then filtered and diluted for analysis. For isolation and purification, techniques like semi-preparative HPLC are employed.

High-Performance Liquid Chromatography (HPLC)

A standard HPLC method for the analysis of vardenafil and its analogues utilizes a C18 reversed-phase column.

-

Mobile Phase: A gradient elution is typically used, with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: A typical flow rate is around 0.4 mL/min.

-

Column Temperature: The column is usually maintained at a constant temperature, for instance, 30 °C.

-

Detection: A photodiode array (PDA) detector is often used for initial screening, followed by mass spectrometry for confirmation.

Mass Spectrometry (MS)

Mass spectrometric analysis is performed using an electrospray ionization (ESI) source in positive ion mode.

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: For screening, a full scan mode is used. For confirmation and quantification, tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode is employed.

-

Collision Energy: Optimized collision energy is applied to induce fragmentation for MS/MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are recorded on a high-field NMR spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a common solvent for analysis.

-

Spectra Recorded: ¹H NMR, ¹³C NMR, and 2D NMR experiments such as COSY, HSQC, and HMBC are conducted for complete structural assignment.

Visualizing the Analytical Workflow and Signaling Pathway

The following diagrams illustrate the typical workflow for identifying this compound and the signaling pathway it affects.

Caption: Experimental workflow for the identification of this compound.

Caption: Mechanism of action of this compound via PDE-5 inhibition.

Conclusion

The identification of this compound as a vardenafil analogue relies on a multi-faceted analytical approach. The combination of liquid chromatography for separation, mass spectrometry for molecular weight and fragmentation information, and NMR spectroscopy for definitive structural elucidation provides a robust framework for the detection and characterization of this and other illicitly used PDE-5 inhibitor analogues. The methodologies and data presented in this guide serve as a critical resource for regulatory bodies, forensic laboratories, and researchers in the ongoing effort to combat the adulteration of consumer products.

References

An In-depth Technical Guide to the Pharmacokinetics of Pseudovardenafil in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the current knowledge on the pharmacokinetics of Pseudovardenafil in animal models. It aims to be a valuable resource by summarizing available data, detailing experimental methodologies, and visualizing complex information for enhanced clarity.

Disclaimer: Publicly available literature lacks comprehensive quantitative pharmacokinetic studies (e.g., Cmax, Tmax, AUC, bioavailability) specifically for this compound in animal models. The information presented herein is based on a study investigating its metabolism. To provide a comparative context, pharmacokinetic data for the closely related and parent compound, Vardenafil (B611638), is included with the explicit understanding that these values are not representative of this compound and should be used for illustrative purposes only.

Metabolism of this compound in a Rat Model

A significant study by Pyo et al. (2020) provides the primary insights into the metabolic fate of this compound. The research utilized an in-vivo model with Sprague-Dawley rats to identify various metabolites.[1]

Identified Metabolites

The study successfully identified eleven metabolites of this compound in rats. These metabolites are formed through a series of biotransformation reactions, primarily involving hydroxylation, N-dealkylation, and glucuronidation. The identification of these metabolites is crucial for understanding the compound's clearance and potential for drug-drug interactions.[1]

Metabolic Pathways of this compound

The metabolic transformation of this compound is complex, involving several key enzymatic pathways. The primary routes of metabolism observed in the rat model include:[1]

-

Hydroxylation: The addition of hydroxyl groups to the molecule.

-

N-dealkylation: The removal of an ethyl group from the piperazine (B1678402) ring.

-

Oxidative degradation: Further oxidation of the molecule.

-

Glucuronidation: Conjugation with glucuronic acid to increase water solubility and facilitate excretion.

Caption: Metabolic pathways of this compound in a rat model.

Experimental Protocols

The following section details the experimental methodology employed in the metabolic study of this compound.

In-Vivo Metabolism Study in Rats

-

Animal Model: Male Sprague-Dawley rats were used for the in-vivo experiments.[1]

-

Drug Administration: this compound was administered to the rats. The route of administration and dosage were not specified in the abstract.

-

Sample Collection: Urine and feces were collected over a specified period to capture the parent compound and its metabolites.

-

Sample Preparation: A liquid-liquid extraction method was utilized to isolate the analytes from the biological matrices.[1]

-

Analytical Method: The characterization and identification of metabolites were performed using Liquid Chromatography Quadrupole-Time of Flight Mass Spectrometry (LC-Q-TOF-MS). Tandem mass spectrometry (MS/MS) was used for the structural elucidation of the metabolites.

Caption: Experimental workflow for the in-vivo metabolism study of this compound.

Pharmacokinetics of Vardenafil in Animal Models (for Comparative Context)

Disclaimer: The following data pertains to Vardenafil, the parent compound of this compound. This information is provided for illustrative purposes to offer insight into the potential pharmacokinetic profile and is not representative of this compound.

Vardenafil has been more extensively studied, and its pharmacokinetic parameters have been characterized in various animal models.

Quantitative Pharmacokinetic Data for Vardenafil

| Parameter | Rat | Dog | Rabbit |

| Absolute Oral Bioavailability (%) | 7.4 - 28.6 | 27 - 33 | Not Reported |

Data sourced from BenchChem's preclinical guide on Vardenafil.

Experimental Protocols for Vardenafil Pharmacokinetic Studies

The methodologies for determining the pharmacokinetic profile of Vardenafil typically involve the following:

-

Animal Models: Common models include Wistar or Sprague-Dawley rats, and Beagle dogs.

-

Drug Administration: Vardenafil is administered orally (gavage) and intravenously (injection) to determine absolute bioavailability.

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing.

-

Sample Processing: Plasma is separated from whole blood by centrifugation.

-

Bioanalytical Method: Vardenafil concentrations in plasma are typically quantified using a validated High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometric detection. A common technique involves protein precipitation or liquid-liquid extraction for sample clean-up.

Caption: A generalized workflow for a typical pharmacokinetic study of Vardenafil.

Conclusion

The current body of scientific literature provides foundational knowledge on the metabolism of this compound in a rat model, highlighting the formation of eleven distinct metabolites through various biotransformation pathways. However, a significant data gap exists concerning the quantitative pharmacokinetics of this compound in animal models. Key parameters such as Cmax, Tmax, AUC, half-life, and bioavailability remain to be determined. Future research should focus on conducting comprehensive pharmacokinetic studies to fully characterize the absorption, distribution, metabolism, and excretion profile of this compound. Such data is essential for the further development and safety assessment of this compound. The provided information on Vardenafil serves as a useful, albeit indirect, reference for the types of studies and expected methodologies that would be required for this compound.

References

The Unseen Threat: A Technical Guide to the Detection and Characterization of Pseudovardenafil in Counterfeit Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global proliferation of counterfeit pharmaceuticals poses a significant threat to public health. Among the most commonly counterfeited drugs are phosphodiesterase type 5 (PDE5) inhibitors, used for the treatment of erectile dysfunction. To circumvent detection, clandestine laboratories often synthesize analogs of approved active pharmaceutical ingredients (APIs). One such analog is pseudovardenafil, a structurally similar compound to the approved drug vardenafil. The presence of this unapproved substance in counterfeit products is a serious concern due to the unknown pharmacological and toxicological profile. This technical guide provides an in-depth overview of the discovery, analysis, and potential biological effects of this compound found in counterfeit products.

Quantitative Analysis of this compound in Counterfeit Products

While extensive quantitative data for this compound in seized products is not widely published, analyses of counterfeit erectile dysfunction drugs have revealed the presence of various undeclared PDE5 inhibitor analogs. The concentration of these analogs can vary significantly, ranging from negligible amounts to doses exceeding the approved levels for their legitimate counterparts. This variability poses a substantial risk to consumers, who may be exposed to sub-therapeutic or dangerously high levels of an uncharacterized substance.

Table 1: Reported Concentration Ranges of Undeclared PDE5 Inhibitors in Counterfeit Products

| Analyte | Concentration Range (mg/unit) | Matrix |

| Sildenafil Analogs | 0.1 - 826.0 | Tablets, Capsules, Herbal Supplements |

| Tadalafil (B1681874) Analogs | 2.2 - 40.4 | Tablets, Capsules |

| Vardenafil Analogs (including this compound) | Not specifically quantified in available literature | Tablets, Capsules, Pressed Candies |

Note: Data is aggregated from multiple studies and represents a broad range of findings. Specific quantitative data for this compound is limited.[1][2]

Experimental Protocols

The identification and quantification of this compound in counterfeit products require robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is the most common approach.

Protocol 1: Extraction and Quantification of this compound from Tablet Matrix via HPLC-UV

1. Sample Preparation:

- Ten tablets are accurately weighed and finely powdered to ensure homogeneity.

- A portion of the powder equivalent to the average tablet weight is transferred to a 100 mL volumetric flask.

- The powder is dissolved in 70 mL of methanol (B129727) (HPLC grade) and sonicated for 30 minutes.

- The solution is brought to volume with methanol and mixed thoroughly.

- An aliquot is filtered through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-UV Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

- Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% formic acid in water (e.g., 60:40 v/v).[3][4]

- Flow Rate: 1.0 mL/min.[3]

- Injection Volume: 20 µL.

- Detection Wavelength: 230 nm.

- Quantification: Based on a calibration curve prepared from a certified reference standard of this compound.

Protocol 2: Confirmatory Analysis by LC-MS/MS

1. Sample Preparation:

- Sample extraction is performed as described in Protocol 1.

- The filtered extract is further diluted with the mobile phase to a concentration suitable for MS detection.

2. LC-MS/MS Parameters:

- Chromatographic conditions: Similar to HPLC-UV, but with a potentially lower flow rate (e.g., 0.4-0.6 mL/min) compatible with the MS interface.

- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

- Mass Spectrometric Analysis: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion would be the protonated molecule of this compound ([M+H]⁺), and specific product ions would be monitored.

- Hypothetical MRM Transition for this compound: Based on the structure of vardenafil, a potential transition could be m/z 489 -> 151. This would need to be confirmed with a reference standard.

Signaling Pathways and Mechanism of Action

This compound is an analog of vardenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). Therefore, it is presumed to share the same mechanism of action. PDE5 is the primary enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum of the penis.

The physiological process of erection is initiated by the release of nitric oxide (NO) in response to sexual stimulation. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cGMP. Elevated cGMP leads to smooth muscle relaxation in the corpus cavernosum, allowing for increased blood flow and resulting in an erection. By inhibiting PDE5, this compound would prevent the breakdown of cGMP, thus potentiating the erectile response.

Caption: Proposed signaling pathway of this compound action.

Experimental Workflow for Identification and Confirmation

A systematic workflow is essential for the reliable identification and confirmation of this compound in suspect samples.

References

- 1. Facing Counterfeit Medications in Sexual Medicine. A Systematic Scoping Review on Social Strategies and Technological Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits dapoxetine, paroxetine, citalopram, tramadol, and yohimbine in aphrodisiac products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Detection and Quantification of Pseudovardenafil in Dietary Supplements Using a Validated LC-Q-TOF-MS Method

Abstract

This application note details a robust and sensitive liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q-TOF-MS) method for the unambiguous identification and quantification of pseudovardenafil, an unapproved analogue of vardenafil (B611638), in various dietary supplements. The illegal adulteration of herbal products with synthetic phosphodiesterase type 5 (PDE-5) inhibitors like this compound poses a significant health risk to consumers. The described methodology provides a reliable workflow for regulatory bodies and quality control laboratories to screen for and confirm the presence of this illicit substance. The method utilizes a simple sample extraction procedure followed by chromatographic separation and high-resolution mass spectrometric detection, ensuring high selectivity and accuracy.

Introduction

Vardenafil is a potent PDE-5 inhibitor approved for the treatment of erectile dysfunction.[1] Illicit manufacturers often synthesize and incorporate unapproved analogues, such as this compound, into dietary supplements to evade routine screening methods.[2][3] this compound, structurally identified as 1-[[3-(1,4-dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][4][5]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]-piperidine, differs from vardenafil in the substitution of the ethylpiperazine group with a piperidine (B6355638) ring. This structural modification can alter its pharmacological and toxicological properties, making its detection crucial for public safety.

LC-Q-TOF-MS offers significant advantages for the analysis of such illicit additives due to its high mass accuracy, resolution, and the ability to perform retrospective data analysis. This application note presents a comprehensive protocol for the detection of this compound, including sample preparation, optimized LC-Q-TOF-MS parameters, and method validation highlights.

Experimental

-

This compound reference standard

-

Vardenafil reference standard

-

LC-MS grade acetonitrile (B52724), methanol, and water

-

Formic acid (≥98%)

-

All solvents and reagents should be of the highest available purity.

The sample preparation protocol should be adapted based on the matrix of the dietary supplement.

For Solid Samples (Tablets, Capsules, Powders):

-

Grind tablets or the contents of capsules into a homogeneous fine powder.

-

Accurately weigh 0.5 g of the powder into a 50 mL volumetric flask.

-

Add 40 mL of acetonitrile and sonicate for 15 minutes.

-

Allow the solution to cool to room temperature and dilute to the mark with acetonitrile.

-

Shake the solution well and filter through a 0.22 µm nylon membrane filter.

-

Dilute the filtrate with an acetonitrile/water mixture (50/50 v/v) to an approximate concentration of 100 ng/mL for analysis.

For Liquid Samples (e.g., Health Wines):

-

Vortex the liquid sample to ensure homogeneity.

-

Dilute the sample with an appropriate solvent such as a methanol/water mixture (50:50, v/v).

-

Filter the diluted sample through a 0.22 µm nylon filter prior to injection.

An ultra-high-performance liquid chromatography (UPLC) system coupled to a quadrupole time-of-flight mass spectrometer (Q-TOF-MS) with an electrospray ionization (ESI) source was used.

The following LC parameters can be used as a starting point and should be optimized for the specific system in use.

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | A time-programmed gradient can be optimized. A representative gradient is: 0-1 min (10% B), 1-15 min (10-90% B), 15-17 min (90% B), 17-17.1 min (90-10% B), 17.1-20 min (10% B). |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 2-10 µL |

| Column Temperature | 35 °C |

The following MS parameters are recommended for the detection of this compound.

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 2.5 - 5.5 kV |

| Gas Temperature | 450 - 500 °C |

| Ion Source Temp. | 150 - 550 °C |

| Nebulizer Gas Flow | 650 L/h |

| Mass Range (m/z) | 50 - 1000 Da |

| Collision Energy | For MS/MS, a collision energy of approximately 30-44 eV can be applied. |

Results and Discussion

The identification of this compound is based on its accurate mass and characteristic fragmentation pattern. The protonated molecule [M+H]⁺ of this compound has a theoretical m/z that can be compared against the experimentally determined value. Studies have also identified the fragmentation patterns of vardenafil analogues, which show similar characteristic ions.

For quantitative analysis, a calibration curve should be prepared using a this compound reference standard. The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Table 1: Summary of Quantitative Performance Data for Vardenafil Analogues

| Parameter | Result | Reference |

| Linearity Range | 2 - 50 ng/mL | |

| Correlation Coefficient (R²) | ≥ 0.997 | |

| Limit of Quantification (LOQ) | Meets quantitative validation requirements | |

| Recoveries | Meets quantitative validation requirements |

Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for the detection of this compound.

Conclusion

The described LC-Q-TOF-MS method is a powerful tool for the reliable screening and quantification of this compound in a variety of dietary supplement matrices. The high resolution and mass accuracy of the Q-TOF instrument provide a high degree of confidence in the identification of this illicit adulterant. This application note provides a solid foundation for laboratories to implement a method for monitoring the safety and quality of dietary supplements.

References

- 1. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure determination of new analogues of vardenafil and sildenafil in dietary supplements PMID: 17364912 | MCE [medchemexpress.cn]

- 4. A novel vardenafil analog in a healthcare product: Preparation, characterization, and quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Separation and structural elucidation of a novel vardenafil analogue as an adulterant in a natural health care dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]

Application of Tandem Mass Spectrometry for Pseudovardenafil Metabolite Identification

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudovardenafil is a structural analogue of vardenafil (B611638), a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction. As with other pharmaceuticals, understanding the metabolic fate of this compound is crucial for a comprehensive assessment of its efficacy, safety, and potential for drug-drug interactions. Tandem mass spectrometry (LC-MS/MS) has emerged as a powerful analytical tool for the identification and characterization of drug metabolites in complex biological matrices. This document provides detailed application notes and experimental protocols for the use of LC-MS/MS in the identification of this compound metabolites.

A key study in this area identified eleven previously unreported metabolites of this compound using high-resolution tandem mass spectrometry in both in vitro (human liver microsomes) and in vivo (rat) models.[1] The methodologies outlined below are based on established protocols for the analysis of vardenafil and its analogues, providing a robust framework for the metabolic investigation of this compound.

Signaling Pathway of this compound

As a vardenafil analogue, this compound is presumed to act as a phosphodiesterase type 5 (PDE5) inhibitor. The signaling pathway involves the inhibition of PDE5, which is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum.[2] This inhibition leads to an accumulation of cGMP, resulting in smooth muscle relaxation, increased blood flow, and ultimately, penile erection.

Experimental Protocols

The following protocols provide a detailed methodology for the in vitro and in vivo identification of this compound metabolites using LC-MS/MS.

Protocol 1: In Vitro Metabolism of this compound in Human Liver Microsomes (HLM)

Objective: To identify metabolites of this compound formed by human hepatic enzymes.

Materials:

-

This compound

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (B129727) (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Internal Standard (IS) (e.g., Vardenafil-d8)

-

Microcentrifuge tubes

-

Incubator/shaker (37°C)

-

Centrifuge

Procedure:

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, combine 10 µL of HLM (20 mg/mL), 880 µL of potassium phosphate buffer, and 10 µL of this compound stock solution (1 mM in MeOH).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Metabolic Reaction:

-

Add 100 µL of the pre-warmed NADPH regenerating system to the incubation mixture to initiate the reaction. The final volume is 1 mL.

-

Incubate at 37°C with gentle shaking for 60 minutes.

-

-

Termination of Reaction:

-

Stop the reaction by adding 1 mL of ice-cold acetonitrile containing the internal standard.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

-

Sample Processing:

-

Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

-

Protocol 2: In Vivo Metabolism of this compound in Rats

Objective: To identify metabolites of this compound in a living organism.

Materials:

-

This compound

-

Sprague-Dawley rats (male, 8-10 weeks old)

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

-

Metabolic cages for urine and feces collection

-

Anesthesia (e.g., isoflurane)

-

Blood collection tubes (e.g., with EDTA)

-

Centrifuge

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Solvents for SPE (Methanol, Water)

Procedure:

-

Animal Dosing:

-

Acclimatize rats in metabolic cages for 24 hours prior to dosing.

-

Administer a single oral dose of this compound (e.g., 10 mg/kg) suspended in the vehicle.

-

-

Sample Collection:

-

Collect urine and feces at predetermined time intervals (e.g., 0-8h, 8-24h, 24-48h).

-

At the end of the study period, anesthetize the rats and collect blood via cardiac puncture into EDTA-containing tubes.

-

-

Plasma Preparation:

-

Centrifuge the blood at 4,000 rpm for 15 minutes at 4°C to separate plasma.

-

Store plasma samples at -80°C until analysis.

-

-

Urine Sample Preparation:

-

Centrifuge urine samples to remove any particulate matter.

-

Perform enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugated metabolites.

-

Proceed with extraction (e.g., liquid-liquid extraction or SPE).

-

-

Sample Extraction (SPE for Plasma/Urine):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the pre-treated sample onto the cartridge.

-

Wash the cartridge with water to remove salts and polar impurities.

-

Elute the analytes with methanol.

-

Evaporate the eluate to dryness and reconstitute as described in Protocol 1.

-

Protocol 3: LC-MS/MS Analysis

Objective: To separate and detect this compound and its metabolites.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)).

LC Conditions (Representative):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.[3]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.[3]

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: 5-95% B

-

15-18 min: 95% B

-

18-18.1 min: 95-5% B

-

18.1-22 min: 5% B

-

-

Flow Rate: 0.3 mL/min.[3]

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

MS/MS Conditions (Representative):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Cone Gas Flow: 50 L/h.

-

Desolvation Gas Flow: 800 L/h.

-

Acquisition Mode:

-

Full Scan (MS): m/z 100-1000 for initial screening.

-

Product Ion Scan (MS/MS): For fragmentation analysis of parent ions. Collision energy ramping (e.g., 10-40 eV) can be used to obtain comprehensive fragmentation patterns.

-

Experimental Workflow

The overall workflow for the identification of this compound metabolites is depicted in the following diagram.

Data Presentation

The quantitative data for the identified metabolites of this compound should be summarized in a clear and structured table. The following table provides a template for presenting such data, including the proposed biotransformation, mass information, and characteristic fragment ions.

Table 1: Identified Metabolites of this compound by LC-Q-TOF-MS/MS

| Metabolite ID | Proposed Biotransformation | Retention Time (min) | [M+H]+ (m/z) | Mass Error (ppm) | Key Fragment Ions (m/z) |

| PV | Parent Drug | 12.5 | 489.2178 | - | 376.1, 312.1, 151.1 |

| M1 | Hydroxylation | 10.2 | 505.2127 | 1.2 | 392.1, 328.1, 151.1 |

| M2 | N-Dealkylation | 11.8 | 461.1865 | -0.8 | 376.1, 284.1, 123.1 |

| M3 | Piperidine Ring Opening | 9.5 | 507.2283 | 0.5 | 376.1, 132.1 |

| M4 | Hydroxylation + N-Dealkylation | 9.1 | 477.1814 | 1.5 | 392.1, 284.1, 123.1 |

| M5 | Glucuronidation | 8.3 | 665.2500 | -1.1 | 489.2, 176.0 |

| M6 | Sulfation | 8.9 | 569.1742 | 0.9 | 489.2, 80.0 |

| M7 | Oxidative Deamination | 10.8 | 490.1971 | -0.4 | 376.1, 313.1 |

| M8 | N-Oxidation | 11.2 | 505.2127 | 1.0 | 489.2, 376.1 |

| M9 | Dihydroxylation | 8.7 | 521.2076 | 1.3 | 408.1, 344.1, 151.1 |

| M10 | Acetylation | 12.1 | 531.2284 | -0.6 | 418.1, 312.1, 151.1 |

| M11 | Carboxylation | 9.8 | 533.1971 | 0.7 | 419.1, 312.1, 151.1 |

Note: The data presented in this table are representative and intended to illustrate the expected format. Actual values should be determined experimentally.

Conclusion

The application of tandem mass spectrometry is indispensable for the comprehensive metabolic profiling of this compound. The detailed protocols and workflow provided in this document offer a robust starting point for researchers to investigate the biotransformation of this vardenafil analogue. The identification and structural elucidation of metabolites are critical steps in the drug development process, providing essential insights into the compound's disposition and potential for clinical use. The structured presentation of quantitative data, as demonstrated, facilitates the clear communication and interpretation of these complex analytical findings.

References

- 1. Metabolic study of vardenafil analogues: this compound and hydroxyvardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Rapid Screening and Quantitative Determination of Illegal Phosphodiesterase Type 5 Inhibitors (PDE-5i) in Herbal Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Screening for Unknown Vardenafil Analogues in Dietary Supplements

Introduction

The illicit adulteration of dietary supplements with undeclared synthetic phosphodiesterase type 5 (PDE-5) inhibitors, such as vardenafil (B611638) and its analogues, poses a significant public health risk. These unknown analogues have not undergone the rigorous safety and efficacy testing required for approved pharmaceuticals, and their presence can lead to adverse health events for consumers. This application note describes a robust and reliable method for the non-targeted screening and identification of unknown vardenafil analogues in a variety of dietary supplement matrices using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The developed methodology leverages a combination of precursor ion scanning (PIS) and information-dependent acquisition (IDA) to identify compounds that share the characteristic core structure of vardenafil.[1][2][3] This approach allows for the detection of not only known analogues but also novel, previously uncharacterized structures.

Principle of the Method

The screening strategy is based on the conserved fragmentation of the vardenafil molecular structure. Vardenafil and its analogues typically share a common core, which produces specific fragment ions upon collision-induced dissociation (CID). By monitoring for these characteristic precursor ions, it is possible to selectively trigger the acquisition of full product ion spectra for any compound in the sample that exhibits this fragmentation pattern.[4] Subsequent analysis of the product ion spectra allows for the structural elucidation of the detected analogues.

Materials and Reagents

-

Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), and Water (H₂O), all LC-MS grade.

-

Reagents: Formic acid (FA), Ammonium acetate.

-

Reference Standards: Vardenafil hydrochloride (as available).

-

Solid Phase Extraction (SPE) Cartridges: C18 cartridges (or equivalent).

Experimental Protocols

Sample Preparation

A generic and robust sample preparation protocol is essential to handle the diverse matrices of dietary supplements (e.g., capsules, powders, liquids, tablets).

a) Solid Samples (Capsules, Powders, Tablets):

-

Accurately weigh 100 mg of the homogenized sample into a 15 mL centrifuge tube.

-

Add 10 mL of a 1:1 (v/v) mixture of acetonitrile and water.[3]

-

Vortex the sample for 1 minute to ensure thorough mixing.

-

Sonicate the sample for 30 minutes in a water bath.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

b) Liquid Samples:

-

Pipette 1 mL of the liquid sample into a 15 mL centrifuge tube.

-

Add 9 mL of a 1:1 (v/v) mixture of acetonitrile and water.

-

Vortex for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis

The following parameters are recommended for a standard LC-MS/MS system.

a) Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-2 min: 20% B

-

2-15 min: 20% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 20% B

-

20-25 min: 20% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40 °C.

b) Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Precursor Ion Scan (PIS) of m/z 312 and m/z 299.

-

Collision Energy: Optimized for the specific instrument, typically in the range of 20-40 eV.

-

Information-Dependent Acquisition (IDA):

-

Trigger a product ion scan for any precursor ion detected in the PIS scan.

-

Switch from PIS to Enhanced Product Ion (EPI) scan when the intensity of a precursor ion exceeds a defined threshold.

-

Exclude the precursor ion from further EPI scans for a set duration (e.g., 60 seconds) to allow for the detection of lower-abundance analogues.

-

Data Analysis and Interpretation

-

Screening: Monitor the data for peaks in the precursor ion scan chromatograms for m/z 312 and m/z 299. The presence of a peak indicates a potential vardenafil analogue.

-

Identification: For each detected peak, examine the corresponding product ion spectrum acquired via IDA.

-

Structural Elucidation: Compare the product ion spectrum to the known fragmentation pattern of vardenafil. The mass difference between the precursor ion of the unknown analogue and that of vardenafil can provide information about the structural modification. For example, a difference of 14 Da may suggest the addition of a methyl group.

-

Confirmation: If a novel analogue is suspected, further characterization using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended for definitive structure elucidation.

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for vardenafil and some of its analogues reported in the literature, as well as typical amounts found in adulterated supplements.

| Compound | Method | LOD (ng/mL) | LOQ (ng/mL) | Typical Amount Found in Supplements |

| Vardenafil | UPLC-MS/MS | - | - | Linear range: 0.5-48 mg/L |

| Pseudovardenafil | HPLC-PDA-MS | - | 0.04-0.09 µg/mL | - |

| O-propyl vardenafil | HPLC-MS/MS | - | Good linear range of 2-50 ng/mL | 1.24 to 7.20 g/kg |

Known Vardenafil Analogues

The following table lists some of the known vardenafil analogues and their structural modifications.

| Analogue Name | Structural Modification from Vardenafil | Reference |

| Desethylvardenafil | N-de-ethylation of the piperazine (B1678402) ring. | |

| Morphardenafil | Replacement of the N-ethyl piperazine ring with a morpholine (B109124) ring. | |

| This compound | Replacement of the ethylpiperazine group with a piperidine (B6355638) ring. | |

| Propoxy-vardenafil | Replacement of the ethoxy group on the phenyl ring with a propoxy group. | |

| Vardenafil Acetyl Analogue | Replacement of the sulfonyl group with an acetyl group. |

Visualizations

Caption: Experimental workflow for screening unknown vardenafil analogues.

References

- 1. Development of a screening method for the detection of analogues of sildenafil and vardenafil by the use of liquid chromatograph coupled with triple quadrupole linear ion trap mass spectrometer - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Development of a screening method for the detection of analogues of sildenafil and vardenafil by the use of liquid chromatograph coupled with triple quadrupole linear ion trap mass spectrometer | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. dusekm.tripod.com [dusekm.tripod.com]

Troubleshooting & Optimization

Technical Support Center: Vardenafil and Pseudovardenafil HPLC Analysis

Welcome to the technical support center for the chromatographic analysis of vardenafil (B611638) and its related substance, pseudovardenafil. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving optimal separation and resolution in their HPLC and UPLC analyses.

Frequently Asked Questions (FAQs)

Q1: What are the typical chromatographic conditions for separating vardenafil and this compound?

A1: A common approach involves reverse-phase HPLC (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC) using a C18 stationary phase. The mobile phase often consists of a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724). A gradient elution is frequently employed to achieve optimal separation. For instance, a gradient program with a mobile phase of 10 mM ammonium formate buffer (pH 3.5) and acetonitrile can effectively separate vardenafil and this compound in under 4.5 minutes.[1]

Q2: My vardenafil peak is tailing. What are the possible causes and solutions?

A2: Peak tailing for vardenafil, a basic compound, is often due to secondary interactions with acidic silanol (B1196071) groups on the silica-based column packing. Here are some troubleshooting steps:

-

Mobile Phase pH: Ensure the mobile phase pH is low enough (e.g., around 3.0-3.5) to keep vardenafil protonated and minimize interactions with silanols.[1][2]

-

Competing Base: Introduce a competing base, like triethylamine (B128534) (TEA) at a low concentration (0.1-0.3%), into the mobile phase. TEA will preferentially interact with the active silanol sites, reducing vardenafil tailing.[2]

-

Column Choice: Use a high-quality, end-capped C18 column or a column specifically designed for basic compounds. Older columns can have exposed silanol groups that contribute to tailing.[2]

-

Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.

Q3: I'm observing poor resolution between vardenafil and this compound. How can I improve it?

A3: Improving resolution requires optimizing the selectivity and efficiency of your chromatographic system. Consider the following adjustments:

-

Mobile Phase Composition:

-

Organic Modifier Ratio: To increase the separation between closely eluting peaks, try decreasing the percentage of the organic modifier (e.g., acetonitrile). This will increase retention times and may improve resolution.

-

pH Adjustment: Small changes in the mobile phase pH can significantly alter the selectivity between vardenafil and this compound. Experiment with pH values around the pKa of the analytes.

-

Different Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can change the selectivity of the separation.

-

-

Column and Temperature:

-

Stationary Phase: While C18 is common, experimenting with different stationary phases (e.g., C8, Phenyl) might provide the necessary selectivity.

-

Column Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting resolution.

-

Troubleshooting Guide

This guide addresses specific issues you might encounter during your HPLC analysis of vardenafil and this compound.

Issue 1: Co-elution of Vardenafil and this compound

Symptoms: A single, broad, or shouldered peak is observed where two distinct peaks are expected.

Possible Causes & Solutions:

| Cause | Solution |

| Inadequate Mobile Phase Strength | Decrease the percentage of the organic modifier in the mobile phase to increase retention and improve separation. |

| Incorrect Mobile Phase pH | Optimize the mobile phase pH to exploit the differences in the pKa values of vardenafil and this compound, thereby altering their retention characteristics. |

| Suboptimal Stationary Phase | If using a C18 column, consider trying a different stationary phase chemistry, such as a phenyl or cyano column, which may offer different selectivity. |

| Inappropriate Flow Rate | Lowering the flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase. |

Issue 2: Variable Retention Times

Symptoms: The retention times for vardenafil and/or this compound shift between injections.

Possible Causes & Solutions:

| Cause | Solution |

| Inconsistent Mobile Phase Preparation | Ensure the mobile phase is prepared consistently for each run, including accurate pH adjustment and component ratios. |

| Column Equilibration | Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis. |

| Fluctuating Column Temperature | Use a column oven to maintain a constant and stable temperature throughout the analysis. |

| Pump Issues | Check the HPLC pump for leaks or pressure fluctuations that could lead to inconsistent flow rates. |

Experimental Protocols

Representative HPLC Method for Vardenafil and Impurities

This protocol is a starting point for method development and is based on typical conditions found in the literature.

| Parameter | Specification |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 10 mM Ammonium Formate, pH adjusted to 3.5 with Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 20% B; 2-7 min: 20-30% B; 7-8 min: 30-40% B; 8-10 min: 40-50% B; 10-12 min: 50-60% B; 12-14 min: 60-40% B; 14-15 min: 40-20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

Visual Guides

Troubleshooting Workflow for Poor Resolution

Caption: A logical workflow for troubleshooting poor resolution in HPLC.

Logical Relationship of Factors Affecting Peak Tailing

References

Technical Support Center: Enhancing Pseudovardenafil Detection in Biological Fluids

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Pseudovardenafil detection in biological fluids.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound in biological samples?

A1: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the most sensitive and selective method for the quantification of this compound and its analogues in biological matrices such as plasma and urine.[1][2][3] This technique offers high specificity by monitoring characteristic precursor-to-product ion transitions, minimizing interference from endogenous matrix components.

Q2: What are the typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values for vardenafil (B611638) analogues in biological fluids?

A2: The LOD and LOQ for vardenafil and its analogues can vary depending on the sample matrix, preparation method, and instrumentation. Generally, LC-MS/MS methods can achieve LOQs in the low ng/mL to sub-ng/mL range. For instance, a validated LC-MS/MS method for vardenafil in human plasma reported an LOQ of 0.2 ng/mL.[1] Another study on vardenafil in rat urine reported an LOD of 5 ng/mL and an LOQ of 7 ng/mL.[4]

Q3: How can I minimize matrix effects when analyzing this compound in plasma or urine?

A3: Matrix effects, which can cause ion suppression or enhancement and affect accuracy, can be minimized through several strategies:

-

Effective Sample Preparation: Employing robust sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is crucial to remove interfering substances such as proteins and phospholipids.

-

Chromatographic Separation: Optimizing the HPLC or UHPLC separation to ensure this compound elutes in a region with minimal co-eluting matrix components is vital.

-

Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte can effectively compensate for matrix effects.

-

Dilution: A simple "dilute-and-shoot" approach can reduce the concentration of matrix components, but may compromise the limit of quantification.

Q4: What are the critical parameters to optimize in an LC-MS/MS method for enhanced sensitivity?

A4: To enhance sensitivity, focus on optimizing the following:

-

Ionization Source Parameters: Fine-tuning the electrospray ionization (ESI) source parameters, such as spray voltage, gas temperatures, and gas flows, is critical for maximizing the ionization efficiency of this compound.

-

Mass Spectrometry Transitions: Selecting the most intense and specific multiple reaction monitoring (MRM) transitions (precursor ion to product ion) for this compound and the internal standard is essential.

-

Chromatographic Conditions: The choice of column, mobile phase composition (including pH and organic modifier), and gradient elution program can significantly impact peak shape and sensitivity.

Troubleshooting Guides

Issue 1: Low Signal Intensity or Poor Sensitivity

| Possible Cause | Troubleshooting Step |

| Suboptimal Ionization | Optimize ESI source parameters (e.g., spray voltage, capillary temperature, nebulizer gas pressure). Ensure the mobile phase pH is suitable for efficient ionization of this compound (typically acidic for positive ion mode). |

| Inefficient Sample Extraction | Evaluate and optimize the sample preparation method. Consider switching from protein precipitation to a more rigorous technique like SPE or LLE to better remove interferences. |

| Matrix Suppression | Infuse a standard solution of this compound post-column while injecting an extracted blank matrix sample to identify regions of ion suppression. Adjust the chromatographic gradient to move the analyte's retention time away from these regions. |

| Poor Fragmentation | Optimize the collision energy for the selected MRM transitions to maximize the production of the desired product ions. |

| Instrument Contamination | Clean the ion source and mass spectrometer inlet as per the manufacturer's recommendations to remove any buildup that may be suppressing the signal. |

Issue 2: High Background Noise

| Possible Cause | Troubleshooting Step |

| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Filter all mobile phases. |

| Carryover from Previous Injections | Implement a robust needle wash protocol using a strong solvent. Inject blank samples between analytical runs to check for carryover. |

| Inadequate Sample Cleanup | Improve the sample preparation method to remove more of the biological matrix. A cleaner sample will result in lower background noise. |

| Non-Specific Binding | Use a column with a different stationary phase or modify the mobile phase to reduce non-specific interactions. |

Issue 3: Poor Peak Shape (Tailing, Splitting, Broadening)

| Possible Cause | Troubleshooting Step |

| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the column. Ensure the mobile phase pH is within the stable range for the column. |

| Inappropriate Injection Solvent | The injection solvent should be of similar or weaker strength than the initial mobile phase to avoid peak distortion. |

| Secondary Interactions | Add a small amount of an ion-pairing agent or an organic modifier to the mobile phase to reduce secondary interactions between the analyte and the stationary phase. |

| Extra-Column Volume | Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly made to avoid dead volume. |

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of vardenafil and its analogues in biological fluids using LC-MS/MS. These values can serve as a benchmark for method development and validation for this compound.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

| Analyte | Matrix | LOD | LOQ | Reference |

| Vardenafil | Human Plasma | - | 0.2 ng/mL | |

| Vardenafil | Rat Urine | 5 ng/mL | 7 ng/mL | |

| N-desethylvardenafil | Human Plasma | - | - | |

| Vardenafil | Human Plasma | - | 0.5 ng/mL |

Table 2: Recovery Rates for Different Extraction Methods

| Analyte | Matrix | Extraction Method | Recovery | Reference |

| Vardenafil | Human Plasma | Liquid-Liquid Extraction | > 50% | |

| Sildenafil | Human Plasma | Liquid-Liquid Extraction | > 50% | |

| Tadalafil | Human Plasma | Liquid-Liquid Extraction | > 50% |

Experimental Protocols

Protocol 1: this compound Detection in Human Plasma using LC-MS/MS (Adapted from Vardenafil Protocol)